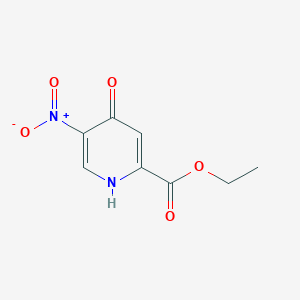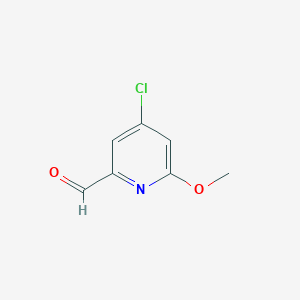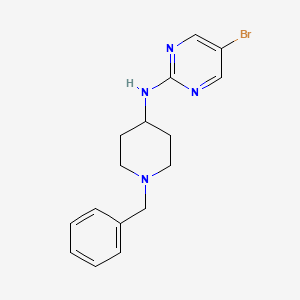
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a bromopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine. The bromopyrimidine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrimidines. These products are often isolated and purified using techniques like column chromatography or recrystallization .
科学的研究の応用
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of cancer cell growth .
類似化合物との比較
Similar Compounds
- (1-Benzyl-piperidin-4-YL)-(5-chloro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-fluoro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-iodo-pyrimidin-2-YL)-amine
Uniqueness
What sets (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine apart from its analogs is the presence of the bromine atom in the pyrimidine ring. This bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying biological activities .
特性
CAS番号 |
886366-31-0 |
|---|---|
分子式 |
C16H19BrN4 |
分子量 |
347.25 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine |
InChI |
InChI=1S/C16H19BrN4/c17-14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,18,19,20) |
InChIキー |
XTDIPZRQXCCSNS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

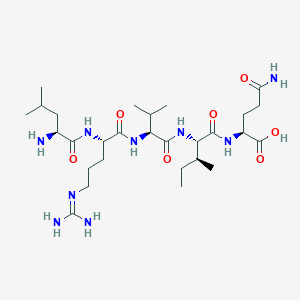
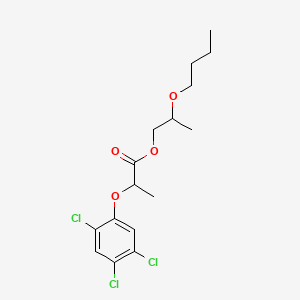
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
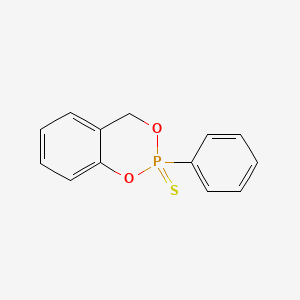
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)

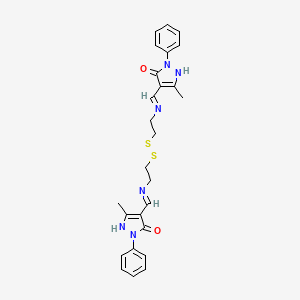
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
